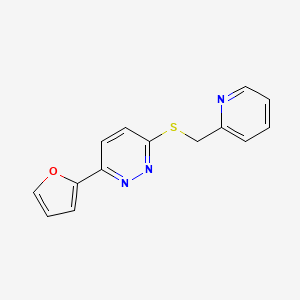

3-(Furan-2-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FPP-3 is a novel synthetic compound characterized to have anti-inflammatory activity. It inhibits the production of nitric oxide and tumor necrosis factor-α .

Chemical Reactions Analysis

The phase 1 metabolism of FPP-3 was investigated in rat liver microsomes and cytosols . When FPP-3 was incubated with rat liver subcellular fractions in the presence of β-NADPH, two major peaks were detected by reduction on the propenone: M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol) .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound of interest serves as a building block in synthesizing various heterocyclic compounds. For instance, the synthesis of compounds within the pyrimidine and pyridazine series from arylmethylidene derivatives of furan-2(3H)-ones demonstrates the compound's role in constructing molecules containing pyridine and pyridazine fragments. These syntheses lead to biologically active compounds demonstrating plant-growth regulatory activity, showcasing the direct application of these methodologies in developing agricultural chemicals (Aniskova, Grinev, & Yegorova, 2017).

Heterocyclic Compounds in Material Science

3,6-Bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine (BTT), an energy-rich compound, exemplifies the versatility of furan derivatives in synthesizing linear oligoheterocycles with pyridazine, thiophene, and furan units. These compounds find applications in material science, especially in the development of energetic materials and novel polymers (Sauer et al., 2001).

Antioxidant Properties of Heterocyclic Compounds

Research into heterocyclic compounds derived from furan and pyridazine has also highlighted their antioxidative properties. These findings are crucial for the development of food preservatives and pharmaceuticals, where the antioxidative activity of compounds can play a vital role in enhancing the shelf life of food products and in designing drugs with potential health benefits (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

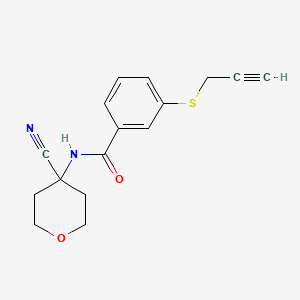

Development of Aromatic Sulfides

The synthesis of aromatic sulfides through palladium-catalyzed cross-coupling reactions using compounds related to the one shows the potential for creating a wide range of aromatic thioethers. This methodology is notable for its application in pharmaceutical chemistry, where the introduction of sulfur atoms into organic molecules can significantly affect their pharmacological properties (Qiao, Wei, & Jiang, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

3-(furan-2-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-2-8-15-11(4-1)10-19-14-7-6-12(16-17-14)13-5-3-9-18-13/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPDSBQILJPHEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)

![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)